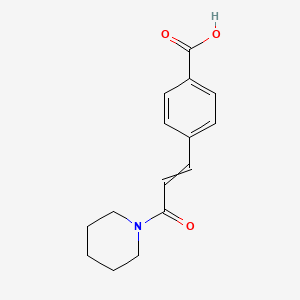

4-Carboxycinnamic acid piperidide

説明

4-Carboxycinnamic acid piperidide is a synthetic amide derivative of cinnamic acid, where the carboxylic acid group at the 4-position of the aromatic ring is conjugated to a piperidine moiety via an amide bond. These compounds are often investigated for their bioactivities, including antimicrobial, antioxidant, and enzyme-modulating properties .

特性

分子式 |

C15H17NO3 |

|---|---|

分子量 |

259.30 g/mol |

IUPAC名 |

4-(3-oxo-3-piperidin-1-ylprop-1-enyl)benzoic acid |

InChI |

InChI=1S/C15H17NO3/c17-14(16-10-2-1-3-11-16)9-6-12-4-7-13(8-5-12)15(18)19/h4-9H,1-3,10-11H2,(H,18,19) |

InChIキー |

YYRGJXCHYUIMMW-UHFFFAOYSA-N |

正規SMILES |

C1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxycinnamic acid piperidide typically involves the following steps:

Formation of the Piperidine Derivative: The piperidine ring is introduced through a reaction between piperidine and an appropriate acylating agent, such as an acyl chloride or anhydride.

Aldol Condensation: The piperidine derivative undergoes an aldol condensation with benzaldehyde or a substituted benzaldehyde to form the enone structure.

Introduction of the Benzoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反応の分析

Types of Reactions

4-Carboxycinnamic acid piperidide can undergo various chemical reactions, including:

Oxidation: The enone moiety can be oxidized to form diketones or carboxylic acids.

Reduction: The enone can be reduced to form saturated ketones or alcohols.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or saturated ketones.

科学的研究の応用

4-Carboxycinnamic acid piperidide has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

作用機序

The mechanism of action of 4-Carboxycinnamic acid piperidide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The piperidine ring can interact with neurotransmitter receptors, such as nicotinic acetylcholine receptors, influencing their activity.

Pathways Involved: The compound may modulate signaling pathways related to neurotransmission, potentially affecting processes like synaptic plasticity and neuronal excitability.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 4-carboxycinnamic acid piperidide (inferred structure) with analogous piperidide-containing compounds from diverse sources:

Structural and Functional Differences

- Backbone Diversity: 4-Carboxycinnamic acid piperidide features an aromatic cinnamic acid core, distinguishing it from aliphatic fatty acid-derived piperidides (e.g., deca-2E,4E-dienoic acid piperidide). This aromaticity may influence solubility, bioavailability, and interaction with biological targets . Saturation and Chain Length: Aliphatic piperidides (e.g., deca-2E,4E-dienoic acid) exhibit variable antimicrobial efficacy depending on double-bond positioning and chain length. For example, the 2E,4E configuration in deca-dienoic acid piperidide enhances efflux pump inhibition in Staphylococcus aureus .

Analytical Characterization

- Mass Spectrometry: Piperidide-containing NAAs often fragment to form diagnostic acylium ions (e.g., m/z 149–157) due to cleavage between C6–C7 in the fatty acid chain . For example, deca-2E,4E,8Z-trienoic acid piperidide (compound M5) generates m/z 149 acylium ions, while undeca-diynoic acid piperidide (compound P13) yields m/z 197 .

- Chromatography : HPLC-ESI-MS is preferred for polar NAAs (e.g., phenylethylamides), whereas GC-EI-MS resolves volatile aliphatic piperidides .

Pharmacological Activities

- Antimicrobial Enhancement: Dienoic acid piperidides (e.g., compound 17 in ) reduce ciprofloxacin MIC by 2–4-fold in multidrug-resistant S. aureus at lower concentrations than reserpine or piperine .

- Enzyme Modulation: Piperidide derivatives like 5-(N-piperidyl)-4-oxopentanoic acid piperidide inhibit serine proteases (collagenase/elastase), likely via interactions with catalytic sites .

Key Research Findings and Data Gaps

- Synthetic Feasibility : Piperidide amides are typically synthesized via coupling reactions (e.g., EDC/HOBt-mediated amidation), as seen in peptide and small-molecule synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。